molecular formula C27H22N2O3S B14989177 N-(5-benzyl-1,3-thiazol-2-yl)-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B14989177
M. Wt: 454.5 g/mol
InChI Key: FAGZQIZWPFGZAU-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide: is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, a thiazole ring, and a benzyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzofuran and thiazole rings are then coupled using suitable reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and thiazole moieties.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide functionality.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3-thiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-1-benzofuran-2-carboxamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-3-[(4-chlorophenoxy)methyl]-1-benzofuran-2-carboxamide

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C27H22N2O3S

Molecular Weight

454.5 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H22N2O3S/c1-18-11-13-20(14-12-18)31-17-23-22-9-5-6-10-24(22)32-25(23)26(30)29-27-28-16-21(33-27)15-19-7-3-2-4-8-19/h2-14,16H,15,17H2,1H3,(H,28,29,30)

InChI Key

FAGZQIZWPFGZAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)C(=O)NC4=NC=C(S4)CC5=CC=CC=C5

Origin of Product

United States

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